molecular formula C12H13F2NO3S B14135809 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide CAS No. 898405-14-6

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide

Cat. No.: B14135809
CAS No.: 898405-14-6
M. Wt: 289.30 g/mol
InChI Key: UMBUQHKIIDJWBV-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of benzamides and features a sulfone group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring, which is achieved through a cyclization reaction.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxidotetrahydrothiophene.

    Coupling with Benzamide: The final step involves coupling the oxidized tetrahydrothiophene with 2,6-difluoro-N-methylbenzamide under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can participate in oxidation reactions, potentially leading to further functionalization.

    Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or further oxidized products, while reduction can produce sulfides.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly with proteins and enzymes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. The sulfone group and the benzamide moiety play crucial roles in binding to proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar sulfone group but different aromatic moiety.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Similar structure with a methoxy group instead of difluoro.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide is unique due to the presence of both the sulfone group and the difluoro-substituted benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

898405-14-6

Molecular Formula

C12H13F2NO3S

Molecular Weight

289.30 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2,6-difluoro-N-methylbenzamide

InChI

InChI=1S/C12H13F2NO3S/c1-15(8-5-6-19(17,18)7-8)12(16)11-9(13)3-2-4-10(11)14/h2-4,8H,5-7H2,1H3

InChI Key

UMBUQHKIIDJWBV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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